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Compound of Interest

Compound Name:
Ethyl 2-phenylthiazole-5-

carboxylate

Cat. No.: B176896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-
phenylthiazole-5-carboxylate (CAS No. 172678-67-0). Due to the limited availability of

publicly accessible, experimentally verified spectra for this specific compound, this guide

presents a combination of data from closely related analogs and predicted values based on

established spectroscopic principles. This information is intended to serve as a valuable

resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug

development.

Molecular Structure
IUPAC Name: Ethyl 2-phenyl-1,3-thiazole-5-carboxylate Molecular Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for Ethyl 2-
phenylthiazole-5-carboxylate and its close structural analogs. These values are crucial for

the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.30 s 1H H-4 (thiazole)

The proton on

the thiazole ring

is expected to be

a singlet in the

aromatic region.

~7.95 - 7.90 m 2H
H-2', H-6'

(phenyl)

Protons ortho to

the thiazole

substituent on

the phenyl ring.

~7.50 - 7.40 m 3H
H-3', H-4', H-5'

(phenyl)

Protons meta

and para to the

thiazole

substituent on

the phenyl ring.

4.35 q 2H -OCH₂CH₃

Ethyl ester

methylene

protons, showing

a quartet due to

coupling with the

methyl protons.

1.35 t 3H -OCH₂CH₃

Ethyl ester

methyl protons,

showing a triplet

due to coupling

with the

methylene

protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment Notes

~168.0 C=O (ester)
Carbonyl carbon of the ethyl

ester.

~162.0 C-2 (thiazole)
Carbon of the thiazole ring

attached to the phenyl group.

~145.0 C-5 (thiazole)

Carbon of the thiazole ring

attached to the carboxylate

group.

~135.0 C-4 (thiazole) CH carbon of the thiazole ring.

~132.0 C-1' (phenyl)

Quaternary carbon of the

phenyl ring attached to the

thiazole.

~130.0 C-4' (phenyl) Para carbon of the phenyl ring.

~129.0 C-3', C-5' (phenyl)
Meta carbons of the phenyl

ring.

~126.0 C-2', C-6' (phenyl)
Ortho carbons of the phenyl

ring.

~61.0 -OCH₂CH₃
Methylene carbon of the ethyl

ester.

~14.0 -OCH₂CH₃
Methyl carbon of the ethyl

ester.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~3100 Medium C-H stretch (aromatic)

Characteristic for C-H

bonds on the phenyl

and thiazole rings.

~2980 Medium C-H stretch (aliphatic)

Characteristic for C-H

bonds of the ethyl

group.

~1720 Strong C=O stretch (ester)

A strong, sharp

absorption is expected

for the ester carbonyl

group.

~1600, ~1480 Medium-Strong
C=C stretch

(aromatic)

Phenyl and thiazole

ring skeletal

vibrations.

~1250 Strong C-O stretch (ester)

Asymmetric C-O-C

stretching of the ester

group.

~1100 Medium C-N stretch (thiazole)
Thiazole ring

vibration.

Table 4: Mass Spectrometry (MS) Data (Predicted)
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m/z Ion Notes

233.05 [M]⁺
Molecular ion peak

corresponding to C₁₂H₁₁NO₂S.

205 [M - C₂H₄]⁺
Loss of ethene from the ethyl

ester.

188 [M - OCH₂CH₃]⁺ Loss of the ethoxy group.

160 [M - COOCH₂CH₃]⁺
Loss of the entire ethyl

carboxylate group.

103 [C₆H₅CN]⁺
Fragment corresponding to

benzonitrile.

77 [C₆H₅]⁺ Phenyl cation.

Experimental Protocols
A plausible and widely used method for the synthesis of Ethyl 2-phenylthiazole-5-carboxylate
is the Suzuki-Miyaura cross-coupling reaction. A general protocol is provided below.

Synthesis of Ethyl 2-phenylthiazole-5-carboxylate via Suzuki-Miyaura Coupling

Materials:

Ethyl 2-bromothiazole-5-carboxylate

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol
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Water

Procedure:

To a round-bottom flask, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic

acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate

(0.02 eq) and triphenylphosphine (0.08 eq).

Add a 3:1 mixture of toluene and water to the flask.

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6

hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford Ethyl 2-phenylthiazole-5-carboxylate as a solid.

Spectroscopic Analysis Protocol:

¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared

(FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or

electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to

confirm the elemental composition.
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Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Ethyl 2-phenylthiazole-5-carboxylate.
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Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of Ethyl
2-phenylthiazole-5-carboxylate. Researchers are encouraged to perform their own

experimental verification of this data upon synthesis of the compound.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Ethyl
2-phenylthiazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176896#spectroscopic-data-nmr-ir-mass-spec-of-
ethyl-2-phenylthiazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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